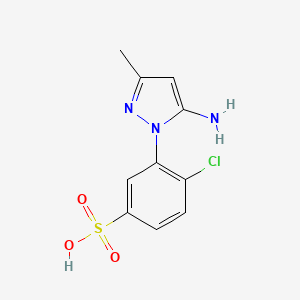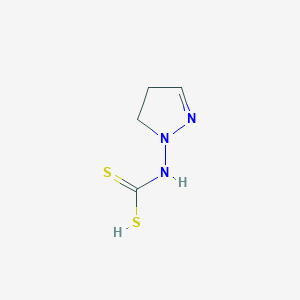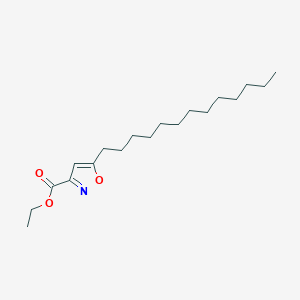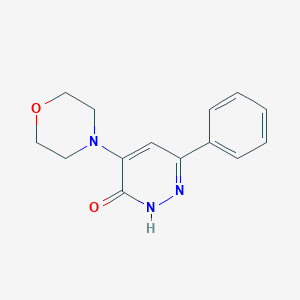
4-(4-Bromophenyl)-5-hydroxy-6-methyl-2-phenylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-6-hydroxy-3-methyl-1-phenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxyl group, and a phenyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-6-hydroxy-3-methyl-1-phenylpyridazin-4(1H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromophenylboronic acid and a halogenated pyridazinone derivative.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation reactions.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Ketone or aldehyde derivatives.
Reduction: Phenyl-substituted pyridazinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)-6-hydroxy-3-methyl-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism can vary depending on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-6-hydroxy-3-methyl-1-phenylpyridazin-4(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-(4-Chlorophenyl)-6-hydroxy-3-methyl-1-phenylpyridazin-4(1H)-one: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
5-(4-Methylphenyl)-6-hydroxy-3-methyl-1-phenylpyridazin-4(1H)-one: Contains a methyl group instead of bromine, which may influence its reactivity and interactions.
Uniqueness
The presence of the bromophenyl group in 5-(4-Bromophenyl)-6-hydroxy-3-methyl-1-phenylpyridazin-4(1H)-one imparts unique chemical properties, such as increased reactivity towards nucleophilic substitution and potential biological activity due to the bromine atom’s electronic effects.
Propiedades
Número CAS |
89314-15-8 |
|---|---|
Fórmula molecular |
C17H13BrN2O2 |
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-5-hydroxy-6-methyl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-16(21)15(12-7-9-13(18)10-8-12)17(22)20(19-11)14-5-3-2-4-6-14/h2-10,21H,1H3 |
Clave InChI |
UKIARUFJEONHTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C(=C1O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


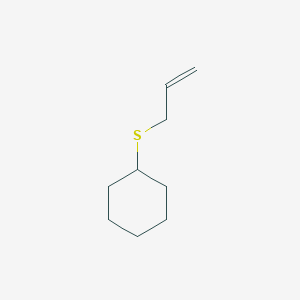

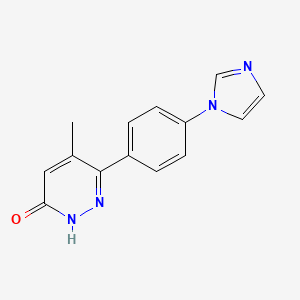

![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)

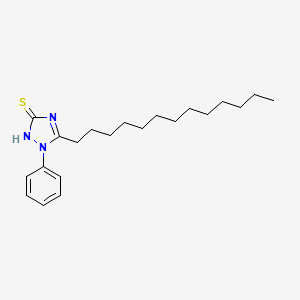
![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)
![2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one](/img/structure/B12904244.png)

